molecular formula C15H13BrN2O3 B268643 N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide

Cat. No. B268643
M. Wt: 349.18 g/mol
InChI Key: HZFNQDFKCRUGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMB is a member of the benzamide family of compounds and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-proliferative properties. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide exerts its therapeutic effects through its ability to inhibit various enzymes and proteins involved in disease processes. It has been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide also inhibits the migration and invasion of cancer cells. In addition, N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide is also highly selective in its inhibition of enzymes and proteins, which makes it a valuable tool for studying disease processes. However, N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide. One area of research is to further investigate its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide in vivo to determine its potential efficacy and toxicity. Further research is also needed to develop more efficient synthesis methods for N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide and to improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The resulting product is then purified through recrystallization to obtain pure N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide.

properties

Product Name

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

5-bromo-N-(4-carbamoylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H13BrN2O3/c1-21-13-7-4-10(16)8-12(13)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20)

InChI Key

HZFNQDFKCRUGHN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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